(Lys18)-Pseudin-2 Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

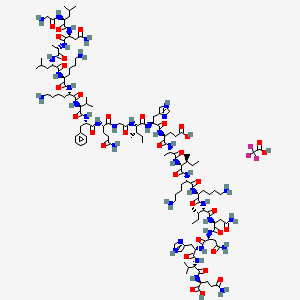

(Lys18)-Pseudine-2 trifluoroacétate est un dérivé peptidique synthétique qui a suscité l'attention dans divers domaines scientifiques en raison de ses propriétés uniques. Ce composé est une version modifiée de la Pseudine-2, un peptide initialement isolé de la peau de la grenouille sud-américaine Pseudis paradoxa. L'ajout de trifluoroacétate améliore sa stabilité et sa solubilité, ce qui en fait un outil précieux dans la recherche biochimique et pharmacologique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du (Lys18)-Pseudine-2 trifluoroacétate implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus commence par la fixation de l'acide aminé C-terminal à la résine, suivie de l'addition étape par étape d'acides aminés protégés. Le peptide est ensuite clivé de la résine et déprotégé pour donner le produit final. L'acide trifluoroacétique est couramment utilisé dans les étapes de clivage et de déprotection en raison de ses fortes propriétés acides .

Méthodes de production industrielle

La production industrielle de (Lys18)-Pseudine-2 trifluoroacétate suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour augmenter l'efficacité et la cohérence. L'utilisation de la chromatographie liquide haute performance (HPLC) garantit la pureté du produit final. De plus, l'élimination du trifluoroacétate résiduel est cruciale pour répondre aux normes de sécurité et de réglementation .

Analyse Des Réactions Chimiques

Types de réactions

(Lys18)-Pseudine-2 trifluoroacétate peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les résidus méthionine ou cystéine du peptide.

Réduction : Les ponts disulfure au sein du peptide peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués pour modifier les propriétés du peptide.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou l'acide performique peuvent être utilisés dans des conditions douces.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyéthyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution : Des techniques de mutagenèse dirigée ou de modification chimique sont employées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées au peptide. Par exemple, l'oxydation des résidus méthionine produit de la méthionine sulfoxyde, tandis que la réduction des ponts disulfure produit des groupes thiol libres .

Applications de la recherche scientifique

(Lys18)-Pseudine-2 trifluoroacétate a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Étudié pour ses propriétés antimicrobiennes et son potentiel comme agent thérapeutique.

Médecine : Exploré pour son rôle dans les systèmes de délivrance de médicaments et comme traitement potentiel des infections.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme étalon dans les techniques analytiques

Mécanisme d'action

Le mécanisme d'action du (Lys18)-Pseudine-2 trifluoroacétate implique son interaction avec les membranes cellulaires. Le peptide peut s'insérer dans la bicouche lipidique, perturbant l'intégrité de la membrane et conduisant à la lyse cellulaire. Cette propriété est particulièrement utile dans son activité antimicrobienne. Le groupement trifluoroacétate améliore la stabilité et la solubilité du peptide, facilitant son interaction avec les molécules cibles .

Applications De Recherche Scientifique

(Lys18)-Pseudin-2 Trifluoroacetate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its antimicrobial properties and potential as a therapeutic agent.

Medicine: Explored for its role in drug delivery systems and as a potential treatment for infections.

Industry: Utilized in the development of new materials and as a standard in analytical techniques

Mécanisme D'action

The mechanism of action of (Lys18)-Pseudin-2 Trifluoroacetate involves its interaction with cellular membranes. The peptide can insert itself into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity. The trifluoroacetate moiety enhances the peptide’s stability and solubility, facilitating its interaction with target molecules .

Comparaison Avec Des Composés Similaires

Composés similaires

Pseudine-2 : La version non modifiée du peptide, qui a une stabilité et une solubilité inférieures à celles de son dérivé trifluoroacétate.

Magainine : Un autre peptide antimicrobien avec des propriétés de perturbation membranaire similaires.

LL-37 : Un peptide antimicrobien humain à activité à large spectre.

Unicité

(Lys18)-Pseudine-2 trifluoroacétate se distingue par sa stabilité et sa solubilité accrues, qui sont attribuées à la modification du trifluoroacétate. Ces propriétés le rendent plus efficace dans diverses applications par rapport à ses homologues non modifiés .

Propriétés

Formule moléculaire |

C124H204F3N37O34 |

|---|---|

Poids moléculaire |

2814.2 g/mol |

Nom IUPAC |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C122H203N37O32.C2HF3O2/c1-17-65(12)98(155-94(166)58-135-103(171)77(37-40-88(128)160)144-112(180)82(49-70-31-21-20-22-32-70)152-118(186)97(64(10)11)156-107(175)75(35-25-29-45-125)141-105(173)73(33-23-27-43-123)143-111(179)81(48-62(6)7)148-101(169)68(15)139-109(177)85(52-90(130)162)150-110(178)80(47-61(4)5)140-93(165)55-127)119(187)153-83(50-71-56-133-59-136-71)113(181)145-78(39-42-95(167)168)104(172)138-69(16)102(170)158-99(66(13)18-2)120(188)146-74(34-24-28-44-124)106(174)142-76(36-26-30-46-126)108(176)159-100(67(14)19-3)121(189)154-87(54-92(132)164)115(183)151-86(53-91(131)163)114(182)149-84(51-72-57-134-60-137-72)116(184)157-96(63(8)9)117(185)147-79(122(190)191)38-41-89(129)161;3-2(4,5)1(6)7/h20-22,31-32,56-57,59-69,73-87,96-100H,17-19,23-30,33-55,58,123-127H2,1-16H3,(H2,128,160)(H2,129,161)(H2,130,162)(H2,131,163)(H2,132,164)(H,133,136)(H,134,137)(H,135,171)(H,138,172)(H,139,177)(H,140,165)(H,141,173)(H,142,174)(H,143,179)(H,144,180)(H,145,181)(H,146,188)(H,147,185)(H,148,169)(H,149,182)(H,150,178)(H,151,183)(H,152,186)(H,153,187)(H,154,189)(H,155,166)(H,156,175)(H,157,184)(H,158,170)(H,159,176)(H,167,168)(H,190,191);(H,6,7)/t65-,66-,67-,68-,69-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,96-,97-,98-,99-,100-;/m0./s1 |

Clé InChI |

QYXISSSIYMTXKL-VDOVUREESA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-2-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-1,6-Naphthyridin-5(6H)-one hydrochloride](/img/structure/B12625451.png)

![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)

![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12625486.png)

![3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B12625493.png)

![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)

![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)

![2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12625509.png)

![N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide](/img/structure/B12625521.png)